molecular formula C6H5ClO4 B1228597 4-CHloro-2,5-dihydro-5-oxo-2-furanacetic acid CAS No. 76799-87-6

4-CHloro-2,5-dihydro-5-oxo-2-furanacetic acid

Cat. No.: B1228597
CAS No.: 76799-87-6
M. Wt: 176.55 g/mol
InChI Key: ZPMJDSJYHGOBBW-UHFFFAOYSA-N
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Description

4-Chloro-2,5-dihydro-5-oxo-2-furanacetic acid is an organic compound with a molecular formula of C6H5ClO4 It is a derivative of furan, a heterocyclic organic compound, and contains a chlorine atom, making it a chlorinated furan derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2,5-dihydro-5-oxo-2-furanacetic acid typically involves multiple steps. One common method starts with the chlorination of 2,5-dihydro-5-oxo-2-furanacetic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,5-dihydro-5-oxo-2-furanacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

4-Chloro-2,5-dihydro-5-oxo-2-furanacetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-chloro-2,5-dihydro-5-oxo-2-furanacetic acid involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the chlorine atom and the keto group. It can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-2,5-dihydro-5-oxofuran-2-acetate
  • 2,5-Dihydro-5-oxofuran-2-acetate
  • 2-Carboxy-2,5-dihydro-5-oxofuran-2-acetate

Uniqueness

4-Chloro-2,5-dihydro-5-oxo-2-furanacetic acid is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its non-chlorinated analogs.

Properties

CAS No.

76799-87-6

Molecular Formula

C6H5ClO4

Molecular Weight

176.55 g/mol

IUPAC Name

2-(4-chloro-5-oxo-2H-furan-2-yl)acetic acid

InChI

InChI=1S/C6H5ClO4/c7-4-1-3(2-5(8)9)11-6(4)10/h1,3H,2H2,(H,8,9)

InChI Key

ZPMJDSJYHGOBBW-UHFFFAOYSA-N

SMILES

C1=C(C(=O)OC1CC(=O)O)Cl

Canonical SMILES

C1=C(C(=O)OC1CC(=O)O)Cl

Synonyms

2-chloromuconolactone

Origin of Product

United States

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